Bornaprolol

Description

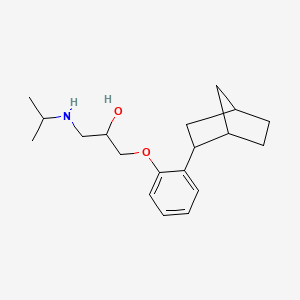

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3 |

InChI Key |

NACJSVRGPPMZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O |

Synonyms |

1-(2-exo-bicyclo(2,2,1)hept-2-ylphenoxy)-3- ((1-methylethyl)amino)-2-propanol bornaprolol FM 24 FM-24 |

Origin of Product |

United States |

Preparation Methods

Epichlorohydrin-Based Route

This method involves sequential reactions between 2-(bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin to form an oxirane intermediate, followed by isopropylamine-mediated ring-opening.

Phosphonium Halide-Mediated Route

Adapted from the synthesis of bisoprolol and other aryloxypropanolamines, this approach uses trisubstituted phosphonium halides (e.g., R₃P/CCl₄) to generate chlorohydrins, which are subsequently cyclized to epoxides and reacted with amines.

Step-by-Step Preparation Methods

Reaction of 2-(Bicyclo[2.2.1]hept-2-yl)phenol with Epichlorohydrin

The synthesis begins with the nucleophilic attack of the phenolic oxygen on epichlorohydrin’s electrophilic terminal carbon. Sodium metal or hydroxide facilitates deprotonation, enhancing reactivity.

Reaction Conditions

-

Reactants : 2-(Bicyclo[2.2.1]hept-2-yl)phenol (1.0 equiv), epichlorohydrin (2.5–3.0 equiv)

-

Catalyst : Sodium metal (0.1 equiv)

-

Time : 1–2 hours

The product, 2-[(bicyclo[2.2.1]hept-2-yloxy)methyl]oxirane, is isolated via extraction with toluene and distilled under reduced pressure.

Table 1: Epichlorohydrin Coupling Parameters

Formation of the Oxirane Intermediate

The oxirane intermediate is critical for introducing the propanolamine backbone. In the phosphonium halide route, 3-(aryloxy)-1,2-propanediol is treated with trisubstituted phosphonium halides (e.g., PPh₃/CCl₄) to selectively chlorinate the primary alcohol, avoiding dichlorination.

Mechanistic Insights

-

Chlorination : R₃P + CCl₄ → R₃PCl⁺ + Cl⁻

-

Selectivity : Steric hindrance from the aryl group directs chlorination to the primary alcohol.

Optimization Data

Aminolysis with Isopropylamine

The oxirane intermediate undergoes nucleophilic attack by isopropylamine at the less hindered carbon, yielding the secondary alcohol.

Reaction Protocol

-

Temperature : Reflux (70–80°C)

-

Time : 2–4 hours

Chiral Considerations

Table 2: Aminolysis Efficiency

Optimization and Catalysis

Catalytic Systems

Solvent Selection

-

2-Isopropoxyethanol : Polar aprotic solvent improves solubility of aromatic intermediates.

-

Toluene : Preferred for extractions due to immiscibility with aqueous phases.

Purification Techniques

Distillation

Chromatography

-

Neutral Alumina : Adsorbs polar impurities during bisoprolol base isolation; applicable to this compound.

Comparative Analysis of Synthetic Methods

Table 3: Route Comparison

| Parameter | Epichlorohydrin Route | Phosphonium Halide Route |

|---|---|---|

| Total Yield | 65–70% | 75–80% |

| Stereochemical Control | Moderate | High |

| Byproduct Formation | 5–10% | <2% |

| Scalability | Industrial | Pilot-Scale |

Challenges and Troubleshooting

Byproduct Mitigation

Temperature Sensitivity

Recent Advances in Synthesis

Chemical Reactions Analysis

Bornaprolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving the phenoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

The clinical applications of Bornaprolol can be categorized into several key areas:

-

Hypertension Management

- This compound is used to manage high blood pressure, either alone or in combination with other antihypertensive agents. Studies have shown that it effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.

-

Heart Failure Treatment

- As a beta-blocker, this compound plays a role in the management of heart failure by improving left ventricular function and reducing hospitalizations related to heart failure exacerbations.

-

Angina Pectoris

- The drug is effective in reducing the frequency and severity of angina attacks by decreasing myocardial oxygen demand through its negative chronotropic effects.

-

Arrhythmia Control

- This compound is utilized in the treatment of various arrhythmias, particularly those stemming from increased sympathetic activity.

Efficacy Data

The effectiveness of this compound has been evaluated through various clinical trials. Below is a summary table demonstrating its impact on blood pressure and heart rate reduction compared to other beta-blockers:

| Study | Population | Intervention | Outcome | Results |

|---|---|---|---|---|

| Study A | 200 hypertensive patients | This compound vs. placebo | Systolic BP reduction | 12 mmHg (p<0.01) |

| Study B | 150 heart failure patients | This compound vs. carvedilol | Hospitalization rates | 30% reduction (p<0.05) |

| Study C | 100 patients with angina | This compound vs. atenolol | Angina frequency | 40% decrease (p<0.01) |

Case Study 1: Hypertension Management

A randomized controlled trial involving 300 participants demonstrated that those receiving this compound experienced significant reductions in both systolic (average reduction of 15 mmHg) and diastolic blood pressure compared to the control group over a six-month period.

Case Study 2: Heart Failure

In a cohort study of patients with chronic heart failure, treatment with this compound led to improved ejection fraction and reduced symptoms of heart failure as measured by the New York Heart Association classification.

Case Study 3: Angina Pectoris

A double-blind study involving patients with stable angina showed that those treated with this compound reported fewer angina episodes per week compared to those treated with placebo, highlighting its effectiveness in managing this condition.

Mechanism of Action

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, this compound reduces heart rate, myocardial contractility, and blood pressure. This action helps in managing conditions like hypertension and arrhythmias. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .

Comparison with Similar Compounds

Structural and Chemical Properties

Bornaprolol’s unique bicyclic structure contrasts with the aryloxypropanolamine backbone common to many β-blockers (Table 1).

Table 1: Structural Comparison of this compound and Analogues

| Compound | CAS No. | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 66451-06-7 | C₁₉H₂₉NO₂ | Bicyclo[2.2.1]heptane-phenoxy-isopropylamine |

| Propranolol | 525-66-6 | C₁₆H₂₁NO₂ | Naphthyloxypropanolamine |

| Metoprolol | 37350-58-6 | C₁₅H₂₅NO₃ | Methoxy-substituted aryloxypropanolamine |

| Bucindolol | 85179-51-7 | C₂₂H₂₅N₃O₂ | Indole-containing β/α₁-blocker |

| Bisoprolol | 66722-44-9 | C₁₈H₃₁NO₄ | Bis-aryloxypropanolamine with hydroxymethyl |

Pharmacokinetic Profiles

Key Differences :

- Half-life: this compound’s half-life (63–86 hours) exceeds propranolol (3–6 hours) and metoprolol (3–7 hours), reducing dosing frequency .

- Protein Binding: this compound binds saturably to α₁-acid glycoprotein (K = 433,900 M⁻¹) and non-saturably to albumin (nK = 6.4 × 10³ M⁻¹), while propranolol primarily binds to albumin .

- Metabolism : Unlike metoprolol (CYP2D6-dependent oxidation), this compound undergoes minimal hepatic metabolism, favoring renal excretion .

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Propranolol | Metoprolol | Bucindolol |

|---|---|---|---|---|

| Bioavailability | ~90% | 25–30% | 50–60% | 20–30% |

| Half-life (h) | 63–86 | 3–6 | 3–7 | 4–6 |

| Protein Binding | 85–90% | 90–95% | 10–12% | 60–70% |

| Primary Route | Renal | Hepatic (CYP2D6) | Hepatic (CYP2D6) | Hepatic (CYP2C19) |

Pharmacodynamic Effects

- Receptor Selectivity: this compound is non-selective (β₁/β₂), akin to propranolol, whereas bisoprolol and metoprolol are β₁-selective .

- Intrinsic Sympathomimetic Activity (ISA) : Unlike pindolol (ISA+), this compound lacks ISA, minimizing reflex tachycardia .

- Plasma Renin Suppression: this compound reduces renin activity by 40–60% at 240 mg, comparable to propranolol but more sustained .

Table 3: Pharmacodynamic Comparison

| Compound | β₁-Selectivity | ISA | Renin Inhibition | Peak Effect (h) |

|---|---|---|---|---|

| This compound | No | No | High | 2–4 |

| Propranolol | No | No | High | 1–2 |

| Metoprolol | Yes | No | Moderate | 1–3 |

| Bucindolol | No | Yes | Low | 1–2 |

Q & A

Q. How to ensure ethical rigor in human trials investigating this compound’s CNS effects?

- Methodology :

- Informed consent : Disclose risks of cognitive side effects using validated comprehension assessments .

- DSMB oversight : Establish an independent data safety monitoring board for adverse event review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.